4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-14-11-17(21-18(19-14)24-5-3-4-6-24)23-9-7-22(8-10-23)12-16-13-25-15(2)20-16/h11,13H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPKBUQTWWFIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target. This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways. These include pathways involved in inflammation, pain perception, microbial infection, and cancer, among others. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability. The specific ADME properties of this compound would likely depend on a variety of factors, including its chemical structure and the route of administration.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities. These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would likely depend on its targets and the nature of its interactions with these targets.
Biological Activity
The compound 4-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{20}N_{4}S |
| Molecular Weight | 284.41 g/mol |
| CAS Number | 103694-26-4 |
Antimicrobial Activity
Recent studies indicate that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds containing thiazole moieties have shown effectiveness against various mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium avium . The compound under discussion has been evaluated for its in vitro activity against these pathogens.
The biological activity of the compound may be attributed to its ability to interact with bacterial membranes and inhibit essential metabolic pathways. The incorporation of the thiazole group is believed to enhance membrane permeability, facilitating the entry of the drug into bacterial cells .
Case Studies and Research Findings
- Antimycobacterial Activity : In vitro studies demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) as low as 8 μM against M. tuberculosis . This suggests a potent antimycobacterial effect comparable to established treatments.
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the piperazine and pyrrolidine rings significantly impact biological activity. For example, increasing lipophilicity through alkyl substitutions improved antimicrobial efficacy, while larger substituents led to decreased potency .
- Toxicity Profiles : Toxicological assessments using human monocytic leukemia THP-1 cell lines indicated that while the compound is effective against mycobacteria, it maintains a favorable safety profile with minimal cytotoxicity .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from literature and patents.
Table 1: Structural and Functional Comparison
Key Findings:
Pyrrolidine (5-membered ring) vs. piperidine (6-membered, ): Pyrrolidine’s smaller size may reduce steric hindrance, favoring binding to compact active sites .
Piperazine Linker Variations :
- Piperazine-linked compounds in patents (e.g., ) often target kinases or GPCRs. Substituents on the piperazine nitrogen (e.g., thiazole, benzoyl, or sulfonyl groups) modulate selectivity and potency .
Therapeutic Implications: Thiazole-containing analogs (e.g., ’s PI-3065) show kinase inhibition, suggesting the target compound may share similar mechanisms. However, the absence of a morpholino group (as in PI-3065) might alter target specificity . Compared to benzodioxol derivatives (), the thiazole group likely enhances oxidative stability but may increase cytochrome P450 interactions .
Preparation Methods
Preparation of 4-Methyl-6-chloro-2-(pyrrolidin-1-yl)pyrimidine
Method 1: Cyclocondensation of β-Ketoester with Guanidine
-
Reaction : Ethyl 3-aminocrotonate reacts with guanidine carbonate in ethanol under reflux to form 4-methyl-6-hydroxypyrimidine.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours yields 4-methyl-2,6-dichloropyrimidine (85% yield).
-
Amination : Selective substitution at position 2 with pyrrolidine in THF at 60°C for 12 hours affords the intermediate (72% yield).
Characterization Data :
Synthesis of 4-(Piperazin-1-ylmethyl)-2-methyl-1,3-thiazole
Method 1: Thiazole Formation via Hantzsch Reaction
-
Reaction : 2-Bromo-1-(2-methylthiazol-4-yl)ethan-1-one reacts with piperazine in DMF at 100°C for 8 hours.
-
Workup : Precipitation with ice-water followed by column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields the product (68% yield).
Characterization Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.44 (s, 3H, thiazole CH₃), 2.50–2.58 (m, 4H, piperazine CH₂), 3.21–3.28 (m, 4H, piperazine CH₂), 3.89 (s, 2H, CH₂N), 7.12 (s, 1H, thiazole H-5).
-
IR (KBr) : ν 2920 (C–H), 1598 (C=N), 1456 cm⁻¹ (C–S).
Final Coupling Reaction
Method 1: Nucleophilic Aromatic Substitution
-
Reaction : 4-Methyl-6-chloro-2-(pyrrolidin-1-yl)pyrimidine (1 equiv) and 4-(piperazin-1-ylmethyl)-2-methyl-1,3-thiazole (1.2 equiv) are heated in n-butanol at 120°C for 24 hours with K₂CO₃ (2 equiv).
-
Workup : Solvent removal under reduced pressure, followed by purification via recrystallization (EtOH/H₂O) yields the target compound (58% yield).
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | n-Butanol | 58 |
| Base | K₂CO₃ | 58 |
| Temperature (°C) | 120 | 58 |
| Time (h) | 24 | 58 |
| Alternative Solvent | DMF | 42 |
| Alternative Base | Et₃N | 37 |
Characterization of Final Product :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.82–1.89 (m, 4H, pyrrolidine CH₂), 2.48 (s, 3H, pyrimidine CH₃), 2.52 (s, 3H, thiazole CH₃), 2.60–2.68 (m, 4H, piperazine CH₂), 3.22–3.30 (m, 4H, piperazine CH₂), 3.85 (s, 2H, CH₂N), 4.02–4.09 (m, 4H, pyrrolidine NCH₂), 6.71 (s, 1H, pyrimidine H-5), 7.10 (s, 1H, thiazole H-5).
-
¹³C NMR (100 MHz, CDCl₃) : δ 17.2 (thiazole CH₃), 21.5 (pyrimidine CH₃), 46.8 (piperazine CH₂), 52.3 (pyrrolidine CH₂), 54.1 (CH₂N), 112.4 (pyrimidine C-5), 118.9 (thiazole C-5), 154.7 (pyrimidine C-2), 161.2 (pyrimidine C-6), 166.5 (thiazole C-2).
-
HRMS (ESI+) : m/z 428.2124 [M + H]⁺ (calc. 428.2121).
Alternative Synthetic Pathways
One-Pot Assembly via Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between 6-bromo-4-methyl-2-(pyrrolidin-1-yl)pyrimidine and 4-(piperazin-1-ylmethyl)-2-methyl-1,3-thiazole-5-boronic acid has been explored for analogs. However, low yields (32%) and boronic acid instability limit utility.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMSO improves reaction efficiency (yield: 64%) but requires specialized equipment.
Challenges and Optimization Considerations
-
Regioselectivity : Competing substitutions at pyrimidine positions 4 and 6 necessitate careful stoichiometry.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.
-
Purification : Silica gel chromatography often fails due to the compound’s polarity; recrystallization is preferred .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates purified?
The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-thiazole core followed by coupling to the pyrimidine-pyrrolidine moiety. Key steps include:
- Mannich reactions for piperazine ring formation .
- Nucleophilic substitution for attaching the thiazole-methyl group .
- Purification via column chromatography (silica gel, eluent optimization) and thin-layer chromatography (TLC) for intermediate monitoring .
- Solvent systems (e.g., dichloromethane, DMF) and reducing agents (e.g., stannous chloride) are critical for yield optimization .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral discrepancies resolved?
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from piperazine and pyrrolidine protons .
- Mass spectrometry (HRMS) : Confirm molecular weight and detect impurities via isotopic patterns .
- IR spectroscopy : Identify carbonyl or amine functional groups in the pyrimidine core .
- Discrepancies are resolved by cross-validating with synthetic intermediates or alternative derivatization (e.g., acetylation of amines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Temperature control : Higher temperatures (80–100°C) accelerate coupling but may promote side reactions; iterative optimization is required .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while dichloromethane minimizes byproducts .
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or base catalysts (e.g., K2CO3) improve efficiency .
- Design of Experiments (DoE) : Use computational reaction path analysis (e.g., ICReDD’s quantum chemical methods) to predict optimal conditions .
Q. What strategies are employed to analyze contradictory biological activity data across assay platforms?
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to distinguish target-specific vs. off-target effects .
- Assay condition standardization : Control variables like pH, serum content, and incubation time to minimize platform-specific artifacts .
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess whether contradictory results stem from compound degradation .
Q. How does the 2-methylthiazole moiety impact target binding affinity compared to analogs?
- Structure-Activity Relationship (SAR) studies : Replace the thiazole with oxazole or phenyl groups to evaluate binding pocket tolerance .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict hydrophobic interactions between the methyl-thiazole and aromatic residues in kinase targets .
- Biolayer interferometry (BLI) : Quantify binding kinetics to confirm whether thiazole substitution enhances residence time .
Q. What computational approaches predict metabolic stability during preclinical development?
- In silico metabolism prediction : Tools like Schrödinger’s ADMET Predictor or MetaSite identify vulnerable sites (e.g., piperazine N-oxidation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to oxidative metabolism .
- Machine learning models : Train on datasets of similar piperazine-pyrimidine compounds to forecast metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported IC50 values for kinase inhibition?
- Source verification : Confirm assay protocols (e.g., ATP concentration, enzyme isoforms) across studies .
- Compound purity validation : Re-test batches via HPLC to rule out impurity interference (≥95% purity threshold) .
- Cellular context analysis : Evaluate whether cell lines with varying expression of efflux pumps (e.g., P-gp) alter effective concentrations .
Q. What methodologies resolve conflicting solubility data in aqueous vs. lipid-based systems?
- Solvent parameterization : Use Hansen solubility parameters to rationalize discrepancies between polar (water) and non-polar (DMSO) solvents .
- Dynamic light scattering (DLS) : Detect aggregation states that reduce apparent solubility in aqueous buffers .
- Co-solvency studies : Test PEG-400 or cyclodextrin additives to improve aqueous solubility without altering bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
